molecular formula C10H9NO4 B8387769 4-Methyl-6-nitro-7-hydroxy-1-indanone

4-Methyl-6-nitro-7-hydroxy-1-indanone

Cat. No. B8387769
M. Wt: 207.18 g/mol
InChI Key: LROSBDOVSPAIET-UHFFFAOYSA-N
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Patent
US04792628

Procedure details

Into a solution of 11.5 g of 4-methyl-6-nitro-7-hydroxy-1-indanone in 500 ml of acetic acid was added 1.5 g of 5% palladium carbon, then the mixture was subjected to a catalytic hydrogenation under an atmospheric pressure at a room temperature. The catalyst was removed by filtration and the solvent was removed by evaporation. The residue obtained was washed with ether and was recrystallized from methanol to obtain 6.34 g of 4-methyl-6-acetamido-7-hydroxy-1-indanone.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([N+:11]([O-])=O)[C:8]([OH:14])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:15].[C:16](O)(=[O:18])[CH3:17]>[C].[Pd]>[CH3:1][C:2]1[CH:10]=[C:9]([NH:11][C:16](=[O:18])[CH3:17])[C:8]([OH:14])=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
CC1=C2CCC(C2=C(C(=C1)[N+](=O)[O-])O)=O
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Name
palladium carbon
Quantity
1.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subjected to a catalytic hydrogenation under an atmospheric pressure at a room temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
was washed with ether
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CCC(C2=C(C(=C1)NC(C)=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.34 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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